2-Chloro-6-methylbenzoic acid 2-Chloro-6-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 21327-86-6
VCID: VC21317300
InChI: InChI=1S/C8H7ClO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)
SMILES: CC1=C(C(=CC=C1)Cl)C(=O)O
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol

2-Chloro-6-methylbenzoic acid

CAS No.: 21327-86-6

Cat. No.: VC21317300

Molecular Formula: C8H7ClO2

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-methylbenzoic acid - 21327-86-6

Specification

CAS No. 21327-86-6
Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
IUPAC Name 2-chloro-6-methylbenzoic acid
Standard InChI InChI=1S/C8H7ClO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)
Standard InChI Key CEFMMQYDPGCYMG-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)Cl)C(=O)O
Canonical SMILES CC1=C(C(=CC=C1)Cl)C(=O)O

Introduction

Physical and Chemical Properties

2-Chloro-6-methylbenzoic acid (CAS No. 21327-86-6) is a crystalline solid with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . The compound features a benzoic acid structure with chloro and methyl substituents at positions 2 and 6, respectively. These functional group positions contribute to its unique chemical reactivity profile and applications in organic synthesis.

Physical Properties

The physical properties of 2-Chloro-6-methylbenzoic acid are summarized in the following table:

PropertyValueSource
Melting Point103-105°C
Boiling Point289.9±20.0°C (Predicted)
Density1.310±0.06 g/cm³ (Predicted)
AppearanceWhite to light yellow or light red crystalline powder
SolubilitySlightly soluble in methanol
pKa2.63±0.31 (Predicted)

Chemical Reactivity

As a substituted benzoic acid, this compound exhibits typical carboxylic acid reactivity. The presence of the chloro substituent at the ortho position relative to the carboxylic acid group influences both the acidity and reactivity of the molecule. The methyl group at the other ortho position provides steric effects that can impact reaction pathways during synthesis processes .

The compound can undergo various chemical transformations including esterification, amidation, and nucleophilic aromatic substitution reactions, making it valuable as a synthetic intermediate . Its reactivity is particularly important in pharmaceutical synthesis pathways, where selective functionalization is often required.

Synthesis Methods

Research has established several efficient methods for synthesizing 2-Chloro-6-methylbenzoic acid, with two primary approaches dominating industrial applications. Both methods have been optimized for commercial-scale production with high yields and purities.

Nucleophilic Aromatic Substitution Approach

The first major synthesis route begins with 2-chloro-6-fluorobenzaldehyde as the starting material. This method proceeds through the following steps:

  • Conversion of 2-chloro-6-fluorobenzaldehyde to its n-butylimine derivative

  • Treatment with 2 equivalents of methylmagnesium chloride in THF

  • Hydrolysis to form 2-chloro-6-methylbenzaldehyde

  • Oxidation of the aldehyde to the carboxylic acid

Carbonylation Approach

The second major synthesis route utilizes carbonylation chemistry:

  • Starting with 3-chloro-2-iodotoluene

  • Carbomethoxylation in methanol to produce methyl 2-chloro-6-methylbenzoate

  • Hydrolysis of the ester to yield the desired acid

This approach provides an impressive 94% yield (84% after recrystallization) and is notable for its efficiency even at high substrate-to-palladium ratios of up to 10,000 . This makes the process economically viable for large-scale production.

Safer Oxidation Process Development

A significant advancement in the synthesis of 2-Chloro-6-methylbenzoic acid came through process improvements focused on safety. In the development of the pharmaceutical compound R411, researchers identified safety concerns in the oxidation step when using hydrogen peroxide to scavenge hypochlorite byproducts .

  • Potential oxygen accumulation in reaction vessels

  • Risks of hydrogen peroxide decomposition (highly exothermic)

  • Formation of potentially explosive mixtures

Scientists subsequently developed an inherently safer oxidation system using dimethyl sulfoxide (DMSO) as the hypochlorite scavenger instead of hydrogen peroxide. This improved process demonstrated:

  • Equivalent yields and purities

  • Improved safety profile

  • Reduced waste generation

  • Better process cycle times

The DMSO-based process was successfully implemented at 300-gallon scale, confirming its viability for commercial production .

Industrial Applications

2-Chloro-6-methylbenzoic acid serves as a valuable building block across multiple industries due to its functional group arrangement and reactivity profile.

Pharmaceutical Applications

The most significant application of 2-Chloro-6-methylbenzoic acid is in pharmaceutical synthesis. It serves as a key raw material in the production of R411, a developmental compound indicated for the treatment of asthma . The specific arrangement of substituents on the benzene ring makes this acid particularly useful for constructing complex pharmaceutical intermediates.

The compound's utility in pharmaceutical synthesis stems from:

  • Regioselective functionalization possibilities

  • Potential for further derivatization at multiple positions

  • Controlled reactivity due to substituent effects

  • Compatibility with various reaction conditions required in pharmaceutical manufacturing

Agricultural Chemical Applications

In agricultural chemistry, 2-Chloro-6-methylbenzoic acid functions as an intermediate in the synthesis of herbicides and other crop protection agents . Its structure allows for:

  • Incorporation into compounds that can selectively target plant biochemical pathways

  • Development of agrochemicals with improved environmental profiles

  • Creation of compounds with enhanced efficacy against specific weed species

Polymer Chemistry Applications

The compound also finds application in polymer chemistry, where it serves as a building block for specialty polymers with unique properties . The carboxylic acid functionality allows for incorporation into polymer chains through:

  • Esterification reactions

  • Amidation to form polyamides

  • Other polymerization processes requiring carboxylic acid functionalities

Analytical and Environmental Applications

Additional specialized applications include:

  • Use as a standard in chromatographic techniques for analytical chemistry

  • Employment in environmental studies assessing chemical pollutant degradation pathways and ecological effects

ParameterSpecificationSource
Assay (HPLC)≥96.0%
Assay (Titration)≥96.0% to ≤104.0%
FormCrystals, powder, or crystalline powder
ColorPale cream to yellow or brown
Purity (Research Grade)97-98%

Commercial package sizes typically range from 1g to 100g, with larger quantities available for industrial applications .

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